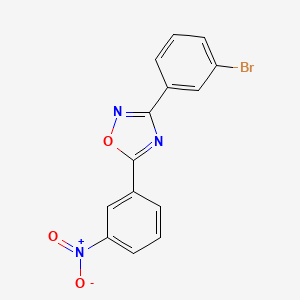![molecular formula C28H28N4O B6034806 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6034806.png)
1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane, also known as DPA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of azepane derivatives and has a wide range of applications in biochemistry and pharmacology.
作用機序
The mechanism of action of 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane involves the inhibition of protein-protein interactions by binding to the hydrophobic pocket of the target protein. This binding disrupts the interaction between the target protein and its partner protein, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane has been reported to have neuroprotective effects by reducing oxidative stress and inhibiting the activation of microglia.
実験室実験の利点と制限
One of the advantages of using 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane in lab experiments is its high potency and specificity for protein-protein interactions. It has been shown to have a low toxicity and high selectivity for its target proteins. However, one of the limitations of using 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for the use of 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane in scientific research. One area of interest is the development of 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane-based drugs for the treatment of cancer and inflammatory diseases. Additionally, 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane could be used as a tool to study the role of protein-protein interactions in the regulation of metabolism, immune function, and cardiovascular function. Further research is needed to explore the full potential of 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane in these areas.
Conclusion:
In conclusion, 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane is a chemical compound that has a wide range of applications in scientific research. Its high potency and specificity for protein-protein interactions make it a valuable tool for studying the role of these interactions in various biological processes. While there are limitations to its use, such as its limited solubility in aqueous solutions, the potential future directions for 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane research are numerous.
合成法
The synthesis of 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane involves the reaction of diphenylmethyl chloride with 1-azido-4-(4-methoxyphenyl)butane-2,3-dione, followed by hydrogenation with palladium on carbon. This method has been reported to yield 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane with a purity of over 95%.
科学的研究の応用
1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane has been widely used in scientific research as a tool to study the role of protein-protein interactions in various biological processes. It has been shown to inhibit the interaction between the transcription factor CREB and its coactivator CBP, which is involved in the regulation of gene expression. 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane has also been used to study the role of protein-protein interactions in the regulation of ion channels, G protein-coupled receptors, and protein kinases.
特性
IUPAC Name |
(1-benzhydryltriazol-4-yl)-(4-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O/c33-28(31-19-10-17-23(18-20-31)22-11-4-1-5-12-22)26-21-32(30-29-26)27(24-13-6-2-7-14-24)25-15-8-3-9-16-25/h1-9,11-16,21,23,27H,10,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQNEGUQUIZGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CN(N=N2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6034725.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-cyclohexene-1-carboxamide](/img/structure/B6034730.png)
![N-[4-(acetylamino)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6034737.png)
![2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6034744.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6034750.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034760.png)
![N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6034766.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6034768.png)
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6034776.png)
![3-(4-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B6034779.png)

![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6034798.png)
![(2,1,3-benzoxadiazol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6034801.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6034814.png)